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For researchers, scientists, and drug development professionals engaged in CRISPR-based
genome editing, rigorous confirmation of on-target activity is a critical step to ensure the validity
and safety of their findings. This guide provides a comprehensive comparison of commonly
employed methods for validating on-target CRISPR-Cas9 edits, complete with experimental
data, detailed protocols, and workflow visualizations to aid in the selection of the most
appropriate technique for your research needs.

The advent of CRISPR-Cas9 has revolutionized the field of genome engineering, offering a
powerful tool for precise genetic modification. However, the success of any CRISPR
experiment hinges on the accurate confirmation of on-targe edits. This involves not only
verifying that the intended locus has been modified but also characterizing the nature and
efficiency of the edits. Several methods are available to researchers, each with its own set of
advantages and limitations in terms of sensitivity, throughput, cost, and the level of detall
provided.

This guide will delve into a comparative analysis of three primary methods for on-target
validation: the T7 Endonuclease | (T7EIl) assay, Sanger sequencing coupled with computational
analysis (TIDE/ICE), and Next-Generation Sequencing (NGS).

Comparative Analysis of On-Target Validation
Methods
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The choice of method for confirming on-target CRISPR effects often depends on the specific
experimental goals, available resources, and the desired level of resolution. The following table

summarizes the key performance characteristics of the T7El assay, Sanger sequencing-based
analysis, and NGS.
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Experimental Workflows

To visualize the procedural steps of each validation method, the following diagrams illustrate
their respective workflows.
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T7 Endonuclease | (T7EI) Assay Workflow.
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Sanger Sequencing with TIDE/ICE Workflow.
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Next-Generation Sequencing (NGS) Workflow.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this

guide.

T7 Endonuclease | (T7EI) Assay Protocol

This protocol outlines the steps for detecting on-target indels using the T7 Endonuclease |

enzyme.
1. Genomic DNA Extraction:
o Harvest CRISPR-edited and control cells.

» Extract genomic DNA (gDNA) using a commercially available kit according to the
manufacturer's instructions.
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2. PCR Amplification:

e Design PCR primers to amplify a 400-800 bp region flanking the CRISPR target site.
o Perform PCR using a high-fidelity polymerase with the extracted gDNA as a template.
3. Heteroduplex Formation:

o Purify the PCR products.

e In a thermal cycler, denature the purified PCR products at 95°C for 5 minutes.

o Gradually re-anneal the DNA by ramping down the temperature to 25°C at a rate of
-0.1°C/second to allow for the formation of heteroduplexes between wild-type and edited
DNA strands.

4. T7EI Digestion:

o Set up the digestion reaction by incubating the re-annealed PCR products with T7
Endonuclease | enzyme and its corresponding buffer at 37°C for 15-30 minutes.

5. Gel Electrophoresis:
o Analyze the digestion products on a 1.5-2% agarose gel.

e The presence of cleaved DNA fragments of the expected sizes indicates the presence of
indels.

6. Quantification (Optional):

e Quantify the intensity of the cleaved and uncleaved DNA bands using gel imaging software
to estimate the indel frequency.

Sanger Sequencing with TIDE/ICE Analysis Protocol

This protocol describes the use of Sanger sequencing followed by online tool analysis for
quantifying editing efficiency.

1. Genomic DNA Extraction and PCR Amplification:
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» Follow steps 1 and 2 from the T7EI Assay Protocol. It is crucial to use high-quality PCR
amplification to ensure clean Sanger sequencing reads.

2. PCR Product Purification:

e Purify the PCR products to remove primers and dNTPs.

3. Sanger Sequencing:

e Send the purified PCR products from both the edited and control samples for Sanger
sequencing.

4. Data Analysis using TIDE (Tracking of Indels by Decomposition) or ICE (Inference of
CRISPR Edits):

Obtain the .abl sequence files for both the control and edited samples.

« Navigate to the TIDE (--INVALID-LINK--) or ICE (--INVALID-LINK--) web tool.
o Upload the respective .abl files.

 Input the guide RNA sequence used for editing.

o The software will analyze the sequence chromatograms and provide a quantitative summary
of the indel frequencies and types.

Next-Generation Sequencing (NGS) Protocol for On-
Target Analysis

This protocol provides a general overview of using NGS to deeply characterize on-target
editing events.

1. Amplicon Generation:

o Design primers to amplify a short region (typically 150-300 bp) surrounding the target site.
The primers should include adapter sequences required for NGS library preparation.

2. Library Preparation:
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o Perform a two-step PCR. The first step amplifies the target region, and the second step adds
unique barcodes and sequencing adapters to each sample, allowing for multiplexing.

 Purify the barcoded amplicons.
3. Sequencing:

e Pool the libraries and sequence them on an appropriate NGS platform (e.g., lllumina MiSeq
or iSeq).

4. Data Analysis:
o Demultiplex the sequencing reads based on the barcodes.
» Align the reads to the reference sequence of the target locus.

¢ Analyze the aligned reads to identify and quantify the frequency of different types of indels
and other mutations. Several software tools, such as CRISPRess02, are available for this
purpose.

Conclusion

The accurate assessment of on-target effects is a cornerstone of reliable CRISPR-based
research. The choice of validation method should be carefully considered based on the specific
requirements of the experiment. For rapid and cost-effective initial screening of gRNA
efficiency, the T7El assay is a suitable option. For more quantitative and sequence-specific
information from a mixed population of cells, Sanger sequencing with TIDE or ICE analysis
offers a good balance of detail and affordability. When high sensitivity, comprehensive
characterization of all editing outcomes, and the ability to detect rare events are paramount,
NGS stands as the gold standard. By understanding the principles, workflows, and comparative
performance of these methods, researchers can confidently select the most appropriate
strategy to validate their CRISPR-mediated on-target effects and advance their scientific
discoveries.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://horizondiscovery.com/en/blog/2021/strategies-to-detect-and-validate-your-crispr-gene-edit
https://www.mdpi.com/2409-9279/8/2/23
https://www.mdpi.com/2409-9279/8/2/23
https://blog.addgene.org/crispr-101-validating-your-genome-edit
https://www.idtdna.com/pages/technology/crispr/crispr-genome-editing/crispr-detection?cUSS
https://www.benchchem.com/product/b537881#confirming-on-target-effects-of-ny0116-with-crispr
https://www.benchchem.com/product/b537881#confirming-on-target-effects-of-ny0116-with-crispr
https://www.benchchem.com/product/b537881#confirming-on-target-effects-of-ny0116-with-crispr
https://www.benchchem.com/product/b537881#confirming-on-target-effects-of-ny0116-with-crispr
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b537881?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b537881?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

